![molecular formula C14H16O2S2 B13135303 6-([2,2'-Bithiophen]-3-yl)hexanoic acid CAS No. 178183-05-6](/img/structure/B13135303.png)
6-([2,2'-Bithiophen]-3-yl)hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-([2,2’-Bithiophen]-3-yl)hexanoic acid is an organic compound that features a hexanoic acid chain attached to a bithiophene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-([2,2’-Bithiophen]-3-yl)hexanoic acid typically involves the coupling of a bithiophene derivative with a hexanoic acid precursor. One common method is the use of a Grignard reagent, where a bithiophene magnesium bromide reacts with a hexanoic acid chloride under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
6-([2,2’-Bithiophen]-3-yl)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hexanol derivatives.
Substitution: Halogenated bithiophene derivatives.
Aplicaciones Científicas De Investigación
6-([2,2’-Bithiophen]-3-yl)hexanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its therapeutic properties, particularly in anti-inflammatory and anticancer research.
Industry: Utilized in the development of organic electronic materials, such as organic semiconductors and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of 6-([2,2’-Bithiophen]-3-yl)hexanoic acid involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bithiophene moiety can engage in π-π interactions, while the hexanoic acid chain can participate in hydrogen bonding, influencing the compound’s overall bioactivity.
Comparación Con Compuestos Similares
Similar Compounds
Hexanoic acid: A simpler analog without the bithiophene moiety.
Bithiophene derivatives: Compounds with variations in the alkyl chain length or functional groups.
Uniqueness
6-([2,2’-Bithiophen]-3-yl)hexanoic acid is unique due to the combination of the bithiophene moiety and the hexanoic acid chain. This dual functionality imparts distinct chemical and physical properties, making it valuable for specific applications in materials science and pharmaceuticals.
Propiedades
Número CAS |
178183-05-6 |
|---|---|
Fórmula molecular |
C14H16O2S2 |
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
6-(2-thiophen-2-ylthiophen-3-yl)hexanoic acid |
InChI |
InChI=1S/C14H16O2S2/c15-13(16)7-3-1-2-5-11-8-10-18-14(11)12-6-4-9-17-12/h4,6,8-10H,1-3,5,7H2,(H,15,16) |
Clave InChI |
LHBADIIQRSWANF-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C2=C(C=CS2)CCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



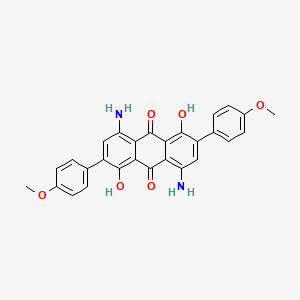
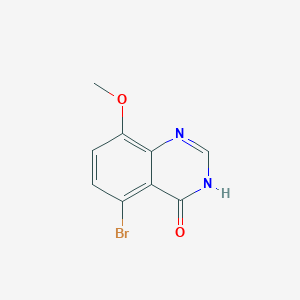
![5-Bromo-3-(oxetan-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13135240.png)
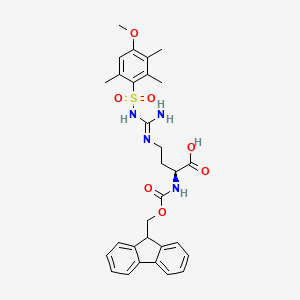
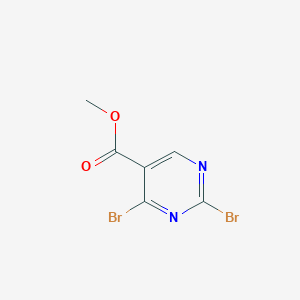
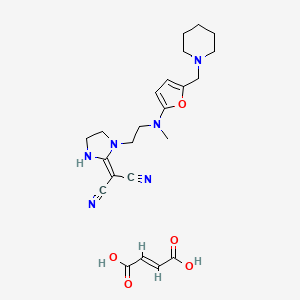

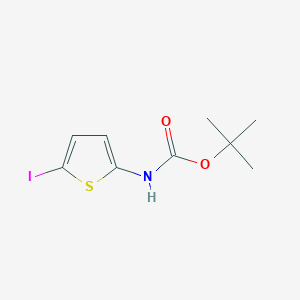
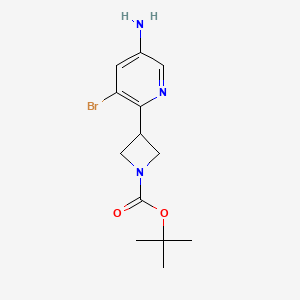
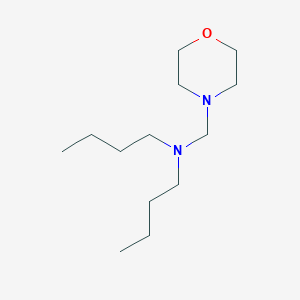

![2,2'-Dimethyl-[1,1'-bianthracene]-9,9'(10H,10'H)-dione](/img/structure/B13135307.png)

